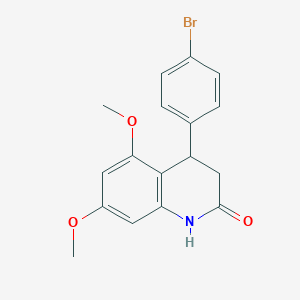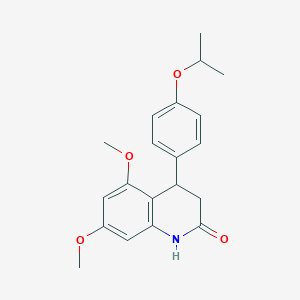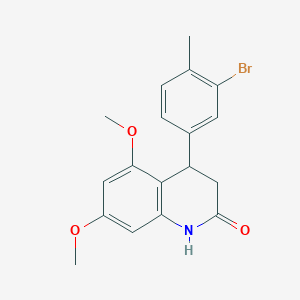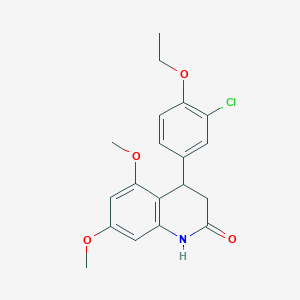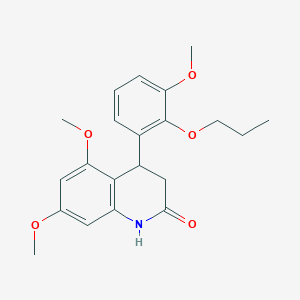
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a chemical compound that belongs to the family of quinolinone derivatives. DNQX has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site. By blocking the receptor's ion channel, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone prevents the influx of calcium ions, which are essential for synaptic plasticity and neuronal communication. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also inhibits the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In animal studies, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to reduce seizure activity and protect against ischemic brain injury. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neurotoxic effects at high concentrations, which limits its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. Its potency and specificity make it a useful tool for studying the role of AMPA receptors in neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is also readily available and relatively inexpensive. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has limitations for lab experiments. Its neurotoxic effects at high concentrations make it challenging to use in vivo. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also has a short half-life, which limits its duration of action.
Direcciones Futuras
There are several future directions for research on 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the use of 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone in combination with other drugs to enhance its therapeutic potential. Additionally, the role of AMPA receptors in neuroinflammation and neurodegeneration is an area of active research, and 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone may have potential therapeutic applications in these areas. Finally, the development of more stable and long-acting 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone derivatives may overcome some of the limitations of the current compound.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research to study the role of ionotropic glutamate receptors in various neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been used to study the role of AMPA receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5,7-dimethoxy-4-naphthalen-1-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-10-18-21(19(11-14)25-2)17(12-20(23)22-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,17H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSIFCKCNDAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-(naphthalen-1-yl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







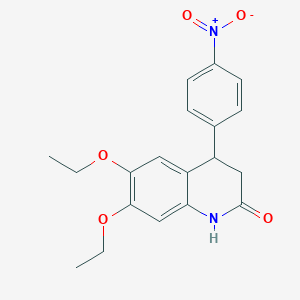
![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)



